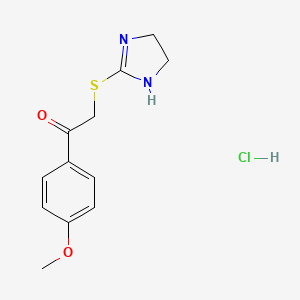
Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)-, monohydrochloride is a synthetic organic compound It is characterized by the presence of an ethanone group, a dihydroimidazole ring, a thioether linkage, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Thioether Linkage Formation: The thiol group can be introduced via a nucleophilic substitution reaction with a suitable halide.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study enzyme interactions, receptor binding, and cellular pathways.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can mimic natural substrates, while the thioether linkage and methoxyphenyl group can enhance binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-phenyl-: Lacks the methoxy group.
Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-hydroxyphenyl)-: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)-, monohydrochloride can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.
Propriétés
Numéro CAS |
160518-34-3 |
|---|---|
Formule moléculaire |
C12H15ClN2O2S |
Poids moléculaire |
286.78 g/mol |
Nom IUPAC |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H14N2O2S.ClH/c1-16-10-4-2-9(3-5-10)11(15)8-17-12-13-6-7-14-12;/h2-5H,6-8H2,1H3,(H,13,14);1H |
Clé InChI |
VNDDUIYSTPZXGR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CSC2=NCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


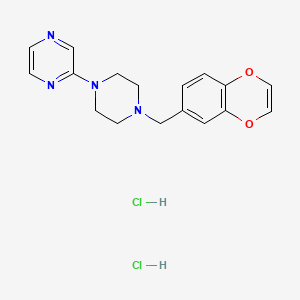
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
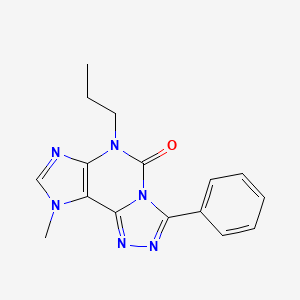
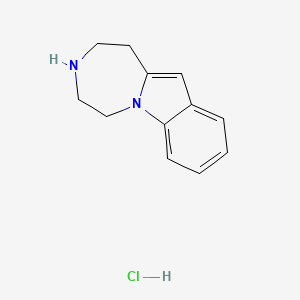
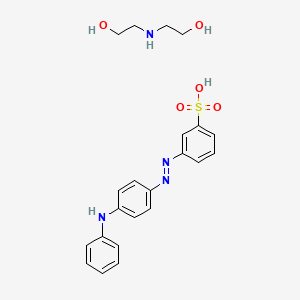



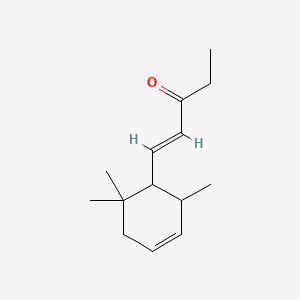
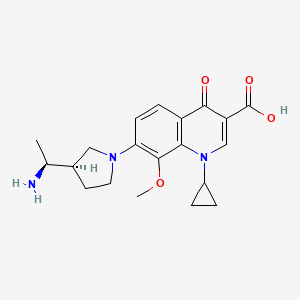
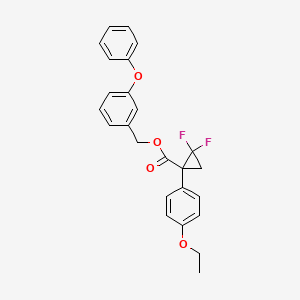

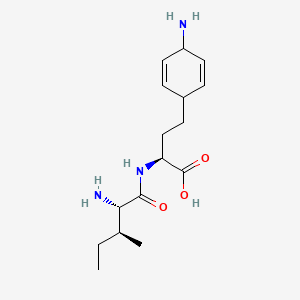
![2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12781591.png)
